4-bromo-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from basic pyrazole derivatives. One common method involves the bromination of 1-methylpyrazole followed by a series of substitution reactions to introduce the benzyl and carboxamide groups . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium for coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form corresponding reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
Scientific Research Applications
4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: A simpler pyrazole derivative with similar structural features.
5-Bromo-1-methyl-1H-imidazole: Another brominated heterocycle with comparable reactivity.
4-Bromopyrazole: A closely related compound with similar chemical properties.
Uniqueness
4-BROMO-1-METHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications in various fields . Its ability to undergo multiple types of reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H14BrN5O |
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Molecular Weight |
360.21 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14BrN5O/c1-20-10-13(16)14(19-20)15(22)17-9-11-3-5-12(6-4-11)21-8-2-7-18-21/h2-8,10H,9H2,1H3,(H,17,22) |
InChI Key |
BCBZRIQKWSKGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)Br |
Origin of Product |
United States |
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